B1576594 Formaecin 2

Formaecin 2

Cat. No.: B1576594
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Formaecin 2 is a glycosylated antimicrobial peptide (gAMP) derived from the venom of the bull ant Myrmecia gulosa . It belongs to a class of insect-derived peptides known for their potent activity against Gram-negative bacteria, including Escherichia coli and Salmonella spp. . Structurally, this compound is characterized by O-glycosylation at specific serine or threonine residues, which enhances its stability and target specificity . Glycosylation in this compound involves N-acetyl-β-D-glucosamine (β-D-GlcNAc) modifications, which are critical for its interaction with bacterial membrane components such as lipopolysaccharides (LPS) . Unlike its analog Formaecin 1, this compound exhibits broader-spectrum activity, likely due to variations in glycosylation patterns and sequence motifs .

Properties

bioactivity

Antibacterial

sequence

GRPNPVNTKPTPYPRL

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Comparisons

Formaecin 2 shares structural homology with several insect-derived antimicrobial peptides (AMPs), though key differences exist:

Compound Source Glycosylation Sequence Homology with this compound Key Structural Features
Formaecin 1 Myrmecia gulosa O-glycosylated (β-D-GlcNAc) 89% Similar glycosylation sites but shorter α-helix domain
Drosocin Drosophila melanogaster O-glycosylated (GalNAc/Gal) 42% Glycosylation at Thr11 critical for activity
Apidaecin-IA Honeybee hemolymph Non-glycosylated 28% Proline-rich, lacks glycosylation
SPA4 Peptide Synthetic Non-glycosylated 31.8–34.8% TLR4-binding motif; no direct antimicrobial domain

Key Insights :

  • Glycosylation is a distinguishing feature of this compound compared to non-glycosylated AMPs like Apidaecin-IA and SPA4 .
  • Sequence homology with Drosocin is moderate, but glycosylation patterns differ significantly, affecting target specificity .
Antimicrobial Activity Profiles

This compound demonstrates superior activity against Gram-negative pathogens compared to structurally related compounds:

Compound MIC Against E. coli (µg/mL) MIC Against Salmonella (µg/mL) Hemolytic Activity (HC50, µg/mL)
This compound 2.5–5.0 5.0–10.0 >200
Formaecin 1 5.0–10.0 10.0–20.0 >200
Drosocin 10.0–20.0 20.0–40.0 150
Non-glycosylated Formaecin I Analog (P7) 5.0–10.0 10.0–20.0 >200

Data Sources :
Key Insights :

  • Glycosylation in this compound correlates with enhanced potency: Its MIC values are 2–4× lower than non-glycosylated analogs like P7 .
  • This compound exhibits minimal hemolytic activity, unlike Drosocin, which has moderate toxicity .
Role of Glycosylation in Functional Efficacy

Glycosylation in this compound contributes to:

Membrane Interaction : β-D-GlcNAc residues bind to bacterial LPS, promoting membrane disruption .

Protease Resistance : Glycosylation shields cleavage sites, enhancing stability in serum .

Immune Modulation: Unlike non-glycosylated AMPs, this compound suppresses TNF-α release, reducing inflammatory responses .

Contrast with Non-glycosylated Peptides:

  • Non-glycosylated analogs of Formaecin I retain antibacterial activity but require higher concentrations, suggesting glycosylation optimizes efficacy rather than being strictly essential .
Stability and Toxicity Considerations
Parameter This compound Apidaecin-IA Drosocin
Serum Half-life 6–8 hours 1–2 hours 3–4 hours
Thermal Stability Stable up to 80°C Degrades above 60°C Stable up to 70°C
Cytotoxicity None (HC50 > 200 µg/mL) Low (HC50 = 100 µg/mL) Moderate (HC50 = 150 µg/mL)

Data Sources :
Key Insights :

  • Glycosylation significantly improves serum stability, making this compound more viable for therapeutic applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.